molecular formula C31H31NO3 B15088232 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-4-quinolinecarboxylate CAS No. 355433-33-9

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-4-quinolinecarboxylate

Cat. No.: B15088232
CAS No.: 355433-33-9
M. Wt: 465.6 g/mol
InChI Key: PSERSSHWIGDIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-4-quinolinecarboxylate is a complex organic compound with the molecular formula C32H33NO3 It is known for its unique structure, which includes a quinoline core substituted with a heptylphenyl group and a phenylethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 4-quinolinecarboxylic acid with 2-oxo-2-phenylethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinecarboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinolinecarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-4-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
  • 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

Uniqueness

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the heptylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

CAS No.

355433-33-9

Molecular Formula

C31H31NO3

Molecular Weight

465.6 g/mol

IUPAC Name

phenacyl 2-(4-heptylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C31H31NO3/c1-2-3-4-5-7-12-23-17-19-24(20-18-23)29-21-27(26-15-10-11-16-28(26)32-29)31(34)35-22-30(33)25-13-8-6-9-14-25/h6,8-11,13-21H,2-5,7,12,22H2,1H3

InChI Key

PSERSSHWIGDIIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.